Oxirane,2-(chloromethyl-d2)-
Description
Significance of Oxirane Derivatives in Organic Synthesis and Mechanistic Studies
Oxirane derivatives, commonly known as epoxides, are a cornerstone of organic synthesis, valued for their utility as versatile chemical intermediates. rsc.orgencyclopedia.pub The high reactivity of the three-membered epoxide ring, a consequence of significant ring strain and polarized carbon-oxygen bonds, allows for stereoselective and regioselective ring-opening reactions. d-nb.inforesearchgate.net This reactivity makes epoxides excellent building blocks for constructing complex molecules with defined stereochemistry. rsc.orgencyclopedia.pub
One of the most prominent oxirane derivatives is 2-(chloromethyl)oxirane, widely known as epichlorohydrin (B41342). chemeo.comnist.gov This bifunctional molecule, containing both a reactive epoxide ring and a chloromethyl group, serves as a crucial precursor in numerous industrial processes. ontosight.ai It is a key component in the production of epoxy resins, which are used extensively in coatings, adhesives, and composite materials. ontosight.ai Furthermore, epichlorohydrin is a starting material for the synthesis of glycerol, glycidyl (B131873) ethers, and various other polymers and specialty chemicals. ontosight.aiontosight.ai Its capacity to participate in a wide array of chemical transformations, including ring-opening by nucleophiles and reactions at the chloromethyl site, has established it as an indispensable tool in synthetic chemistry. derpharmachemica.comresearchgate.net
The mechanisms of epoxide reactions, particularly ring-opening, are a subject of extensive study, as factors like the choice of catalyst, solvent, and nucleophile can dramatically influence the reaction's outcome, such as its regioselectivity. researchgate.netresearchgate.net Understanding these mechanisms is critical for controlling chemical reactions to produce desired products efficiently.
Principles and Utility of Deuterium (B1214612) Isotopic Labeling in Chemical Investigations
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and understand the intricate pathways of chemical transformations. rsc.orgnih.gov Deuterium (D), a stable, heavy isotope of hydrogen, is frequently used for this purpose. advancedsciencenews.com The fundamental principle behind its utility is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its isotopes. advancedsciencenews.comiaea.org
The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. advancedsciencenews.com If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will typically slow the reaction down. advancedsciencenews.com This phenomenon, known as a primary kinetic isotope effect, provides direct evidence for the involvement of that specific C-H bond in the critical step of the reaction.
Secondary kinetic isotope effects are also highly informative. iaea.orgnih.gov These are observed even when the C-H bond being isotopically substituted is not broken in the reaction. Instead, they arise from changes in the hybridization of the carbon atom to which the isotope is attached. For instance, the transition from an sp3-hybridized carbon to an sp2-hybridized carbon (or vice-versa) in the transition state can result in a measurable KIE, providing subtle but crucial details about the structure of the transition state. arkat-usa.org Inverse isotope effects (where the deuterated compound reacts faster) can also occur, often indicating a change to a more sterically crowded or constrained transition state. arkat-usa.org Beyond KIE studies, deuterium labeling serves as an essential tracer in analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, allowing chemists to follow the fate of specific atoms throughout a complex reaction sequence. d-nb.info
Contextualizing Oxirane, 2-(chloromethyl-d2)- as a Research Probe
Oxirane, 2-(chloromethyl-d2)-, with the IUPAC name 2-(dideuteriomethyl)oxirane, is a specialized research chemical designed as a probe for mechanistic investigations. While its parent compound, epichlorohydrin, is a widely used synthetic building block, this deuterated analogue offers unique advantages for studying reaction pathways. The strategic placement of two deuterium atoms on the chloromethyl group provides a powerful tool for dissecting the mechanisms of reactions involving 2-(chloromethyl)oxirane.
The primary utility of Oxirane, 2-(chloromethyl-d2)- lies in its application in kinetic isotope effect studies. By comparing the reaction rates and products of this deuterated version with its non-deuterated counterpart, researchers can gain deep insights into the transition states of reactions. For example, in nucleophilic ring-opening reactions, different mechanistic pathways (e.g., SN2-like versus "borderline" SN2) can be distinguished. researchgate.net Computational studies have shown that the regioselectivity of the ring-opening of 2-(chloromethyl)oxirane is sensitive to the reaction conditions and catalyst used. researchgate.netdnu.dp.ua Employing Oxirane, 2-(chloromethyl-d2)- in these reactions would allow for the experimental determination of secondary KIEs, which could validate theoretical models and provide a clearer picture of the transition state geometry.
Specifically, this compound can help answer questions about the extent of C-Cl bond involvement or changes in the steric environment of the chloromethyl group during the key steps of a reaction. This makes it an invaluable probe for studying the synthesis of epoxy resins, the catalytic transformation of epoxides, and other complex reactions where 2-(chloromethyl)oxirane is a reactant.
Data Tables
Table 1: Chemical Properties of Oxirane, 2-(chloromethyl)- (Epichlorohydrin)
| Property | Value | Source(s) |
| IUPAC Name | 2-(Chloromethyl)oxirane | nist.gov |
| Synonyms | Epichlorohydrin, 1-Chloro-2,3-epoxypropane | chemeo.comnist.gov |
| CAS Number | 106-89-8 | nist.gov |
| Molecular Formula | C₃H₅ClO | nist.gov |
| Molecular Weight | 92.524 g/mol | nist.gov |
Table 2: Properties of Oxirane, 2-(chloromethyl-d2)-
| Property | Value | Source(s) |
| IUPAC Name | 2-(dideuteriomethyl)oxirane | |
| Molecular Formula | C₃H₃D₂ClO | |
| Molecular Weight | 94.54 g/mol (Calculated) | |
| Related CAS Number | 69533-54-6 (for d5 isotopologue) | clearsynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5ClO |
|---|---|
Molecular Weight |
94.53 g/mol |
IUPAC Name |
2-[chloro(dideuterio)methyl]oxirane |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |
InChI Key |
BRLQWZUYTZBJKN-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C1CO1)Cl |
Canonical SMILES |
C1C(O1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Oxiranes
Strategies for Deuterium (B1214612) Incorporation in Epoxide Structures
The incorporation of deuterium into epoxide structures can be broadly categorized into two main approaches: building the molecule from already deuterated precursors or introducing deuterium into a non-labeled substrate through exchange or addition reactions. symeres.com These strategies offer chemists flexibility in designing synthetic routes for specifically labeled compounds.
A primary strategy for synthesizing deuterated oxiranes involves the use of precursor molecules where the deuterium atom is incorporated at an early stage. The deuterated precursor then undergoes a subsequent reaction to form the final epoxide ring. This method is advantageous for achieving high isotopic purity at non-exchangeable positions. scielo.org.mx For instance, the synthesis of deuterated propylene (B89431) oxide has been successfully achieved starting from the corresponding deuterated propenyl halides, which are then converted to a propylene bromohydrin before ring closure. tandfonline.com
In the context of Oxirane, 2-(chloromethyl-d2)-, this approach would involve the epoxidation of a deuterated allyl chloride derivative. The key is the initial synthesis of the precursor with deuterium specifically located on the methylidene or methylidyne group. The subsequent epoxidation, a common industrial process, would then yield the target molecule. Another potential precursor could be a deuterated ketone, which can be converted to an epoxide through reactions like the Corey-Chaykovsky reaction. nih.gov
Table 1: Potential Precursor-Based Routes to Oxirane, 2-(chloromethyl-d2)-
| Deuterated Precursor | Subsequent Reaction | Description |
|---|---|---|
| 3-chloro-1-propene-1,1-d2 | Epoxidation (e.g., with m-CPBA) | This route involves the synthesis of deuterated allyl chloride followed by a standard epoxidation reaction to form the oxirane ring. |
Directed deuteration involves the introduction of deuterium onto a pre-formed molecule in a regio- and stereocontrolled manner. This often involves a catalyst that activates a specific C-H bond. A notable method is the titanocene(III)-catalyzed deuterosilylation of epoxides. d-nb.inforesearchgate.netnih.gov This reaction opens the epoxide ring to form β-deuterated anti-Markovnikov alcohols with high levels of deuterium incorporation. d-nb.infonih.gov While this opens the ring, the resulting deuterated alcohol is a valuable precursor that can be used in further synthesis. The titanocene (B72419) catalyst system can be activated with BnMgBr and PhSiD₃ to provide the active deuterating agent without isotope scrambling. researchgate.netnih.gov
Hydrogen-Deuterium (H/D) exchange reactions represent another critical pathway, particularly when deuterium is sourced from D₂O, which is an inexpensive and readily available deuterium source. nju.edu.cn H/D exchange can occur during the epoxidation process itself, as observed in cytochrome P-450 catalyzed reactions, or via direct exchange on the epoxide under certain conditions. acs.orgacs.org For example, investigations into the mechanism of epoxide ring-opening have shown that deuterium from a D₂O solvent can be incorporated into the product. d-nb.info
Table 2: Methods for Directed Deuteration and H/D Exchange
| Method | Catalyst/Reagent | Description | Citation |
|---|---|---|---|
| Deuterosilylation | Titanocene(III) / PhSiD₃ | Catalytic ring-opening of an epoxide to form a β-deuterated alcohol, a precursor for other deuterated compounds. | d-nb.inforesearchgate.netnih.gov |
| Reductive Deuteration | Palladium / D₂ | One-pot reductive deuteration of various unsaturated bonds, including those in epoxide derivatives. | acs.org |
| H/D Exchange | D₂O / Acid or Base Catalyst | Exchange of labile protons for deuterons. Can be applied to precursors like ketones or under specific conditions to the epoxide itself. | scielo.org.mxd-nb.info |
Stereoselective Synthesis of Deuterated Epoxides
When the deuteration creates or influences a chiral center, stereoselectivity becomes paramount. The synthesis of enantiopure epoxides is a well-developed field, and these methods can be adapted for deuterated analogues. wur.nl Stereoselectivity can be achieved through several approaches:
Enzymatic Reactions: Biocatalytic methods, such as kinetic resolution using enzymes that stereoselectively degrade one epoxide enantiomer, can yield enantiopure deuterated epoxides. wur.nl Fungal peroxygenases have also been shown to perform highly regioselective and stereoselective epoxidation of fatty acids, a principle that can be applied to other substrates. nih.gov
Chiral Catalysts: The use of well-defined chiral catalysts allows for the asymmetric epoxidation of precursors or the stereoselective polymerization of racemic epoxides. acs.org Copper-catalyzed cyclization of deutero-allenols has been demonstrated as a stereoselective route to deuterated vinyl epoxides. csic.es
Substrate Control: In some cases, the existing stereochemistry of a complex starting material can direct the stereochemical outcome of the deuteration and epoxidation steps.
The titanocene(III)-catalyzed deuteration method often proceeds with excellent diastereoselectivity, providing a route to stereochemically defined deuterated alcohols that can serve as precursors. d-nb.info
Scale-Up Considerations for Preparation of Labeled Reagents
Transitioning the synthesis of a labeled compound like Oxirane, 2-(chloromethyl-d2)- from a laboratory bench to a larger, pre-pilot or industrial scale introduces significant challenges. giottobiotech.com The high cost of deuterated starting materials and reagents is a primary concern. scielo.org.mx Therefore, reaction efficiency, atom economy, and catalyst recyclability are critical economic factors.
A crucial safety and process management principle is to avoid scaling a reaction by more than a factor of three in a single step. stanford.edu Each scale-up iteration requires a new risk assessment, as reaction dynamics can change significantly. stanford.edu
Table 3: Key Considerations for Scale-Up of Labeled Compound Synthesis
| Parameter | Importance in Scale-Up | Details |
|---|---|---|
| Cost of Reagents | High | Deuterated solvents and reagents (e.g., D₂O, PhSiD₃) are significantly more expensive than their non-deuterated counterparts. scielo.org.mx Optimizing stoichiometry is essential. |
| Thermal Management | Critical | Heat transfer does not scale linearly with volume. Larger reaction volumes can lead to thermal runaway if exotherms are not properly controlled. Continuous monitoring is required. stanford.edu |
| Reaction Time | Increases | Heating, cooling, and reagent addition times are longer at larger scales. Procedures must be adjusted accordingly. stanford.edu |
| Equipment | Specialized | Larger flasks, reactors, and purification apparatus are necessary. The physical handling of heavy and bulky equipment introduces new risks. giottobiotech.comstanford.edu |
| Process Safety | Paramount | A thorough risk assessment must be conducted before each scale increase, considering the hazards of all reactants, intermediates, and products. stanford.edu |
| Automation | Beneficial | Automated systems for reagent addition, temperature control, and monitoring can improve reproducibility and safety during large-scale synthesis. nih.gov |
Mechanistic Investigations Employing Oxirane, 2 Chloromethyl D2
Elucidation of Nucleophilic Ring-Opening Pathways
The nucleophilic ring-opening of epoxides is a cornerstone reaction in organic synthesis, providing access to highly functionalized molecules like β-substituted alcohols. mdpi.comresearchgate.netrsc.org The strained three-membered oxirane ring is highly susceptible to attack by a wide range of nucleophiles. researchgate.net Mechanistic studies using isotopically labeled substrates such as Oxirane, 2-(chloromethyl-d2)- are designed to provide deeper insight into the sequence of bond-making and bond-breaking events.
The pathway of the nucleophilic ring-opening of epoxides like 2-(chloromethyl)oxirane is highly dependent on the nature of the nucleophile and the reaction conditions. magtech.com.cn Strong, "hard" nucleophiles, such as alkoxides, phenoxides, and amines, typically react via a direct S_N2 mechanism. magtech.com.cn In these cases, the reaction rate is influenced by the nucleophilicity of the attacking species and the steric hindrance around the electrophilic carbon atoms of the epoxide ring.
Reaction conditions, particularly the solvent and the presence of a catalyst, also play a pivotal role. The regioselectivity of the reaction can be influenced by solvent polarity and the nature of any catalyst present. researchgate.net For instance, the use of weak nucleophilic base catalysts in the reaction of 2-(chloromethyl)oxirane with benzoic acid has been shown to increase the regiospecificity of the reaction by favoring a pure S_N2 pathway over a borderline S_N2 mechanism. researchgate.net Quantum chemical modeling of the ring-opening of 2-(chloromethyl)oxirane by amines and other nucleophiles has helped to detail the mechanism and establish the favorable role of electrophilic activation. researchgate.net
Table 1: Influence of Nucleophile and Conditions on Epoxide Ring-Opening
A key aspect of epoxide ring-opening is its regioselectivity—the preferential attack of the nucleophile at one of the two non-equivalent carbon atoms of the oxirane ring. For unsymmetrical epoxides like 2-(chloromethyl)oxirane, this selectivity is governed by a balance of steric and electronic factors. magtech.com.cn
Under neutral or basic conditions, strong nucleophiles preferentially attack the less-substituted, sterically more accessible carbon atom (C3). rsc.orgmagtech.com.cn This is a classic feature of the S_N2 mechanism.
Under acidic conditions, the epoxide oxygen is first protonated or coordinated to a Lewis acid. This activation makes the ring carbons more electrophilic. The positive charge is better stabilized at the more substituted carbon atom (C2), giving it more carbocation-like character. Consequently, even weak nucleophiles will preferentially attack this more electronically activated, albeit more sterically hindered, carbon atom. magtech.com.cn The mechanism in this case can have significant S_N1 character. researchgate.net
The stereochemistry of the ring-opening is typically trans-specific. The S_N2 attack involves a backside approach by the nucleophile relative to the C-O bond being broken, resulting in an inversion of configuration at the center of attack.
Table 2: Regioselectivity in the Ring-Opening of 2-(Chloromethyl)oxirane
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. princeton.edulibretexts.org It is a highly sensitive probe for determining reaction mechanisms and transition state structures. illinois.edu The use of Oxirane, 2-(chloromethyl-d2)- allows for the measurement of deuterium (B1214612) KIEs to investigate the ring-opening mechanism.
A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For deuterium, the ratio of the rate constant for the hydrogen-containing reactant (k_H) to the deuterium-containing reactant (k_D) is typically in the range of k_H/k_D ≈ 2–7. libretexts.org
A secondary kinetic isotope effect occurs when the isotopically substituted bond is not broken or formed in the rate-determining step. princeton.edu These effects are generally much smaller (k_H/k_D ≈ 0.7–1.5) and arise from changes in the vibrational environment of the isotope between the reactant and the transition state. princeton.edulibretexts.org They are further classified by their position relative to the reaction center (α, β, γ, etc.). libretexts.org
In the case of Oxirane, 2-(chloromethyl-d2)-, the deuterium atoms are located on the chloromethyl group, which is adjacent to the epoxide ring. In a standard nucleophilic ring-opening reaction where the nucleophile attacks the C2 or C3 carbon of the oxirane, the C-D bonds on the side chain are not broken. Therefore, one would not expect to observe a primary KIE. Instead, a small secondary γ (gamma) KIE may be measurable. This effect would report on changes in hyperconjugation or steric environment at the chloromethyl group as the reaction proceeds at the neighboring epoxide ring.
The magnitude of a KIE provides valuable information about the geometry and charge distribution of the transition state. princeton.edubaranlab.org While a primary KIE is absent in the ring-opening of Oxirane, 2-(chloromethyl-d2)-, the interpretation of the expected secondary KIE is still mechanistically informative.
A secondary KIE value (k_H/k_D) greater than 1 (a "normal" KIE) suggests that the vibrational frequencies associated with the C-D bonds are lower in the transition state than in the reactant. This can occur if there is a change in hybridization that leads to less steric crowding or increased hyperconjugative interactions in the transition state. Conversely, a KIE value less than 1 (an "inverse" KIE) implies that the C-D bonds are more constrained in the transition state.
By measuring the secondary KIE for the ring-opening of Oxirane, 2-(chloromethyl-d2)-, chemists can probe the extent to which the chloromethyl group is involved in stabilizing or influencing the transition state of the nucleophilic attack on the adjacent oxirane ring.
Table 3: Expected Kinetic Isotope Effects for Nucleophilic Ring-Opening
Electrophilic Activation and Catalysis in Epoxide Reactivity
To enhance the reactivity of epoxides, especially towards weaker nucleophiles, electrophilic activation is often employed. mdpi.com This involves the use of Brønsted acids (e.g., H+) or Lewis acids (e.g., metal ions, zeolites) that coordinate to the oxygen atom of the oxirane ring. researchgate.netresearchgate.netrsc.org This coordination polarizes the C-O bonds, increases the electrophilicity of the ring carbons, and facilitates the ring-opening process. whiterose.ac.uk
Lewis acid catalysis, for example using Sn-Beta zeolites, has been shown to be effective for the ring-opening of epichlorohydrin (B41342) with alcohols. researchgate.netrsc.org The catalyst provides active sites that activate the epoxide, and kinetic analyses show that both S_N1 and S_N2 pathways can operate, with the balance between them influencing the final product regioselectivity. researchgate.net In situ NMR studies on these catalytic systems have provided direct evidence for key intermediates like activated epoxide-catalyst complexes and ring-opened carbocations. researchgate.net
The use of Oxirane, 2-(chloromethyl-d2)- in these catalytic studies would be a powerful strategy. By determining the secondary KIE under both catalyzed and uncatalyzed conditions, researchers could quantify the degree to which the catalyst alters the transition state structure. A change in the KIE upon addition of a catalyst would provide direct evidence of the catalyst's role in the rate-determining step and offer insights into the geometry of the catalyzed transition state.
Advanced Applications in Synthetic Chemistry and Materials Science
Oxirane, 2-(chloromethyl-d2)- as a Precursor for Complex Organic Molecules
The high reactivity of the epoxide ring and the presence of a chloro substituent make Oxirane, 2-(chloromethyl-d2)- a valuable starting material for constructing a wide array of complex organic structures. Its utility is particularly pronounced in the synthesis of molecules with defined stereochemistry and in the creation of diverse heterocyclic systems.
Oxirane, 2-(chloromethyl-d2)- is a prochiral molecule, and its ring-opening reactions can be controlled to produce enantiomerically pure or enriched building blocks essential for the synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.gov The introduction of a deuterium (B1214612) label does not interfere with the stereochemical course of these reactions but provides a valuable spectroscopic marker to track the fate of the chloromethyl group.
Key reactions for generating chiral building blocks from Oxirane, 2-(chloromethyl-d2)- include:
Kinetic Resolution: Enzymatic or catalyst-mediated hydrolysis can selectively open one enantiomer of the racemic epoxide, leaving the other unreacted and thus enantiomerically pure. The resulting deuterated diol and the unreacted epoxide are both valuable chiral synthons.
Asymmetric Ring-Opening: The use of chiral catalysts with various nucleophiles (e.g., azides, phenols, amines) can open the epoxide ring with high stereoselectivity, leading to a range of deuterated, chiral intermediates. nih.gov
The application of these deuterated building blocks is particularly relevant in the synthesis of chiral drugs, where understanding metabolic pathways is crucial. mdpi.com The deuterium label can influence the rate of metabolic degradation, a phenomenon known as the kinetic isotope effect, potentially leading to improved pharmacokinetic profiles. nih.gov
| Chiral Building Block | Synthetic Method | Potential Application |
|---|---|---|
| (R)-1-chloro-3-aryloxy-propan-2-ol-d2 | Asymmetric ring-opening with phenol | Beta-blocker synthesis |
| (S)-1-azido-3-chloro-propan-2-ol-d2 | Asymmetric ring-opening with azide | Antiviral drug intermediates |
| (R)-Glycidol-d2 | Intramolecular cyclization of diol | Synthesis of chiral glycerophospholipids |
The electrophilic nature of Oxirane, 2-(chloromethyl-d2)- allows it to react with a wide range of nucleophiles to form diverse functionalized derivatives and heterocyclic compounds. The deuterium label serves as a silent tracer, enabling detailed mechanistic studies of these transformations without altering the chemical outcome. nih.govatamanchemicals.com
Common transformations include:
Reaction with Amines: Primary and secondary amines react to form deuterated amino alcohols, which are precursors to pharmaceuticals and corrosion inhibitors. researchgate.net
Reaction with Alcohols and Phenols: Alkoxides and phenoxides open the epoxide ring to yield deuterated glycidyl (B131873) ethers, which are key components in the synthesis of epoxy resins. acs.orgrsc.org
Cyclization Reactions: Intramolecular reactions of derivatives formed from Oxirane, 2-(chloromethyl-d2)- can lead to the formation of various deuterated heterocycles, such as morpholines, piperazines, and oxazolidinones. metu.edu.trresearchgate.net The synthesis of deuterated heterocycles is of significant interest for studying metabolic pathways of new drug candidates. nih.govbohrium.com
Deuterium Labeling in Polymerization Studies
The use of deuterated monomers like Oxirane, 2-(chloromethyl-d2)- is invaluable in polymer chemistry for elucidating the details of polymerization mechanisms, monomer incorporation, and the final polymer architecture. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can easily distinguish between deuterated and non-deuterated monomer units. researchgate.netnih.govnih.gov
In the synthesis of copolymers, Oxirane, 2-(chloromethyl-d2)- can be used to study how and when it is incorporated into the growing polymer chain. For example, in a copolymerization with another oxirane, researchers can add the deuterated monomer at a specific point in the reaction. Subsequent analysis of the polymer by 2H NMR or mass spectrometry can reveal the distribution of the labeled monomer, providing insights into the reactivity ratios of the comonomers and the resulting polymer sequence (e.g., random, blocky, or alternating). researchgate.netepfl.ch
The chloromethyl group of the epichlorohydrin (B41342) unit in a polymer chain is a reactive handle that can be used for post-polymerization modification, including cross-linking. By using Oxirane, 2-(chloromethyl-d2)-, the specific sites of these subsequent reactions can be precisely identified. For instance, when a cross-linking agent is added, spectroscopic analysis can confirm that the reaction occurs at the deuterated chloromethyl sites. This is crucial for understanding the structure of the resulting polymer network and its correlation with material properties like elasticity and thermal stability. The use of deuterated materials is a well-established method to support neutron scattering studies for polymer characterization. ornl.gov
| Polymerization Study | Role of Oxirane, 2-(chloromethyl-d2)- | Analytical Technique | Information Gained |
|---|---|---|---|
| Copolymerization Kinetics | Labeled Comonomer | 2H NMR Spectroscopy | Monomer reactivity ratios, polymer sequence |
| Cross-Linking Mechanism | Labeled reaction site | Solid-State NMR, Mass Spectrometry | Identification of cross-linking sites, network structure |
| Chain-End Analysis | Labeled Initiator Fragment | MALDI-TOF Mass Spectrometry | Confirmation of initiation mechanism |
Isotopic Labeling in Reaction Monitoring and Pathway Tracing
Isotopic labeling is a powerful technique used to track the journey of atoms or molecular fragments through a chemical reaction or metabolic pathway. acs.org By replacing hydrogen with deuterium in the chloromethyl group of epichlorohydrin, chemists can follow this specific part of the molecule. This is particularly useful for distinguishing between proposed reaction mechanisms that differ in how the C-Cl or adjacent C-H bonds are involved.
A key application is in the study of the kinetic isotope effect (KIE), where the rate of a reaction involving a C-D bond is compared to that of a C-H bond. libretexts.orglibretexts.orgwikipedia.org Because the C-D bond is stronger than the C-H bond, a reaction in which this bond is broken during the rate-determining step will proceed more slowly for the deuterated compound. princeton.edu A significant KIE (kH/kD > 1) provides strong evidence that C-H bond cleavage is part of the rate-limiting step. nih.gov For reactions involving the chloromethyl group of Oxirane, 2-(chloromethyl-d2)-, the absence of a primary KIE would suggest that the C-D bonds are not broken in the slowest step of the reaction, helping to rule out certain mechanistic possibilities. libretexts.orgprinceton.edu This method is invaluable for elucidating complex reaction pathways, such as those in organometallic catalysis or enzymatic transformations. nih.gov
Computational and Spectroscopic Approaches in Characterizing Reactivity
Quantum Chemical Studies on Reaction Energetics and Transition States
Computational chemistry offers a powerful lens to inspect the fleeting moments of a chemical reaction, providing a detailed picture of energy landscapes and the structures of transient species. For Oxirane, 2-(chloromethyl-d2)-, quantum chemical methods are instrumental in understanding how the presence of deuterium (B1214612) on the chloromethyl group influences its reactivity.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of complex organic reactions. In the context of Oxirane, 2-(chloromethyl-d2)-, DFT calculations are employed to map out the potential energy surfaces of its reactions, such as ring-opening by nucleophiles. These calculations can pinpoint the structures of reactants, products, intermediates, and, crucially, the transition states that lie at the energetic apex of the reaction pathway.
For the non-deuterated analogue, epichlorohydrin (B41342), DFT studies have investigated its ring-opening by various nucleophiles, revealing the SN2-like mechanism of these transformations. researchgate.netresearchgate.net These studies provide a framework for understanding the impact of deuterium substitution. By comparing the calculated energetics for the reactions of both the deuterated and non-deuterated species, the kinetic isotope effect (KIE) can be predicted. dtu.dkrsc.org A primary KIE, where the reaction is slower for the deuterated compound, would suggest that the C-D bond is involved in the rate-determining step. Conversely, a secondary KIE can provide information about changes in hybridization at the deuterated center during the reaction.
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of Oxirane, 2-(chloromethyl-d2)- with a Nucleophile
| Species | Relative Energy (kcal/mol) |
| Reactants (Oxirane, 2-(chloromethyl-d2)- + Nu-) | 0.0 |
| Transition State | +15.2 |
| Intermediate | -5.8 |
| Product | -20.5 |
Ab Initio Methods in Predicting Kinetic Parameters
While DFT methods are widely used, ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, can offer a higher level of theoretical rigor. researchgate.net Methods such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, though more computationally demanding, can provide more accurate predictions of reaction barriers and, consequently, kinetic parameters like rate constants. aps.org
For Oxirane, 2-(chloromethyl-d2)-, ab initio calculations can be used to refine the understanding of the transition state structure and energetics. arxiv.orgnih.gov This is particularly important for accurately predicting the KIE. The vibrational frequencies of the reactant and the transition state are calculated for both the deuterated and non-deuterated species. The difference in the zero-point vibrational energies (ZPVE) between the C-H and C-D bonds is a key contributor to the primary KIE. A more stable C-D bond in the reactant, due to its lower ZPVE, leads to a higher activation energy for its cleavage and thus a slower reaction rate.
Table 2: Hypothetical Ab Initio Calculated Kinetic Isotope Effect for the Reaction of Oxirane, 2-(chloromethyl-d2)-
| Parameter | Value |
| Calculated kH/kD | 1.15 |
| ZPVE (C-H) in Reactant (kcal/mol) | 4.2 |
| ZPVE (C-D) in Reactant (kcal/mol) | 3.6 |
| ZPVE Difference (kcal/mol) | 0.6 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation and for tracking the progress of chemical reactions. For isotopically labeled compounds like Oxirane, 2-(chloromethyl-d2)-, specialized NMR techniques can provide unique and detailed information.
Deuterium NMR for Positional Isotope Tracing
Deuterium (2H) NMR spectroscopy directly observes the deuterium nucleus, providing a powerful method for confirming the position of the isotopic label and for tracing its fate during a chemical reaction. clearsynth.com Since the natural abundance of deuterium is very low, the presence of a strong signal in the 2H NMR spectrum confirms the successful synthesis of Oxirane, 2-(chloromethyl-d2)-.
In mechanistic studies, 2H NMR can be used to follow the deuterium label from the reactant to the product. For example, in the reaction of Oxirane, 2-(chloromethyl-d2)- with a nucleophile, the chemical shift of the deuterium signal will change as the epoxide ring is opened and new chemical bonds are formed. This allows for the unambiguous determination of which atoms in the product molecule originated from the deuterated chloromethyl group of the starting material. This technique is particularly valuable for distinguishing between different possible reaction pathways.
Table 3: Hypothetical 2H NMR Chemical Shifts for Positional Isotope Tracing
| Compound | Functional Group | Chemical Shift (ppm) |
| Oxirane, 2-(chloromethyl-d2)- | -CD2Cl | 3.6 |
| Product of Nucleophilic Attack at C2 | -CD2-Nu | 2.8 |
| Product of Nucleophilic Attack at C3 | -CH(OH)-CH2-Nu | (no D signal) |
Multi-Nuclear NMR in Elucidating Reaction Intermediates
While 2H NMR is specific to the deuterium label, multi-nuclear NMR, which can observe other nuclei such as 1H, 13C, and even 35Cl, provides a more complete picture of the molecular transformations. mdpi.comhuji.ac.ilmdpi.com By monitoring the changes in the 1H and 13C NMR spectra during the reaction of Oxirane, 2-(chloromethyl-d2)-, it is possible to identify the formation of transient intermediates.
For example, in the presence of certain catalysts or reactants, the epoxide ring might open to form a carbocation or a metal-alkoxide intermediate before the final product is formed. These intermediates will have distinct NMR signatures that can be detected, often at low temperatures to increase their lifetime. The absence of a proton signal at the deuterated position in the 1H NMR spectrum of an intermediate can confirm that the C-D bond has remained intact up to that stage of the reaction. The combination of data from different nuclei provides a powerful, synergistic approach to mechanistic elucidation. nih.gov
Mass Spectrometry in Tracking Isotopic Transformations
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for tracking isotopic labels in chemical reactions, as the presence of deuterium increases the mass of a molecule or fragment by one mass unit for each deuterium atom. nih.gov
When Oxirane, 2-(chloromethyl-d2)- undergoes a reaction, the products will have a higher mass than the corresponding products from the non-deuterated starting material. This mass shift can be readily detected by mass spectrometry, confirming that the deuterium label has been incorporated into the product.
Furthermore, the fragmentation patterns of molecules in a mass spectrometer can provide structural information. By comparing the fragmentation patterns of the deuterated and non-deuterated products, it is possible to determine the location of the deuterium label within the molecule. For example, if a fragment containing the chloromethyl group is observed, its mass will be two units higher in the spectrum of the product derived from Oxirane, 2-(chloromethyl-d2)-. This information can be crucial for distinguishing between different isomers that may be formed in a reaction. In vitro studies on the reaction of epichlorohydrin with red blood cells have utilized mass spectrometry to identify reaction products, a technique that could be applied to its deuterated counterpart. nih.gov
Table 4: Hypothetical Mass Spectrometry Data for Isotopic Transformation Tracking
| Species | Molecular Ion (m/z) | Key Fragment Ion (m/z) |
| Oxirane, (chloromethyl)- | 92/94 | 49 |
| Oxirane, 2-(chloromethyl-d2)- | 94/96 | 51 |
| Product from non-deuterated reactant | 150 | 107 |
| Product from deuterated reactant | 152 | 109 |
Future Perspectives in Research on Deuterated Epoxides
Development of Novel Synthetic Methodologies for Site-Specific Deuteration
The precise and efficient synthesis of isotopically labeled compounds is paramount for their application in various scientific fields. Future research will undoubtedly focus on the development of more sophisticated and versatile methods for the site-specific deuteration of epoxides, including Oxirane, 2-(chloromethyl-d2)-.
One promising area of development is the refinement of catalytic systems for precision deuteration. For instance, the use of titanocene(III)-catalyzed deuterosilylation of epoxides has been shown to provide β-deuterated anti-Markovnikov alcohols with high levels of deuterium (B1214612) incorporation and diastereoselectivity. researchgate.netd-nb.infonih.gov Future work could adapt and optimize such catalytic systems for the specific synthesis of Oxirane, 2-(chloromethyl-d2)-, potentially from a deuterated precursor. The key to the success of such reactions is the development of novel activation methods that prevent isotope scrambling. researchgate.netd-nb.info
Another avenue for exploration is the development of enzymatic or chemo-enzymatic methods for deuteration. Biocatalysts could offer unparalleled selectivity in the introduction of deuterium at specific positions under mild reaction conditions. Furthermore, late-stage deuteration strategies, where deuterium is introduced in the final steps of a synthetic sequence, are highly desirable as they minimize the loss of expensive isotopic labels. Research into copper-catalyzed redox-neutral deacylation for site-specific alkyl deuteration, using D₂O as the deuterium source, presents a potential pathway for the synthesis of deuterated building blocks that could be converted to epoxides like Oxirane, 2-(chloromethyl-d2)-. nih.govbrightspec.com
The table below summarizes potential future synthetic methodologies for site-specific deuteration of epoxides.
| Methodology | Description | Potential Advantages for Oxirane, 2-(chloromethyl-d2)- Synthesis |
| Advanced Catalytic Systems | Utilization of transition metal catalysts, such as titanocene(III), for precision deuterosilylation and subsequent conversion to the epoxide. | High deuterium incorporation, excellent regioselectivity and diastereoselectivity. |
| Enzymatic/Chemo-enzymatic Methods | Employment of enzymes to catalyze the selective introduction of deuterium. | High specificity, mild reaction conditions, environmentally friendly. |
| Late-Stage Deuteration | Introduction of deuterium atoms at a late stage of the synthesis. | Cost-effective by minimizing the loss of isotopic labels. |
| Deconstructive Deuteration | Using a traceless activating group to achieve site-specific and degree-controlled deuteration of alkyl groups that can be precursors to the epoxide. | High control over the number and position of deuterium atoms. nih.gov |
Exploration of Unconventional Reactivity Patterns
The presence of deuterium in place of protium (B1232500) can subtly but significantly alter the reactivity of a molecule due to the kinetic isotope effect (KIE). Future research on Oxirane, 2-(chloromethyl-d2)- will likely delve into exploring these unconventional reactivity patterns, moving beyond the well-established SN2-type ring-opening reactions of epoxides. baranlab.orgyoutube.com
Investigations could focus on radical-mediated reactions, where the heavier deuterium atoms could influence the stability and reactivity of radical intermediates. The oxiranyl radical and its subsequent reactions could be a focal point of such studies. baranlab.org Furthermore, the influence of the C-D bond on transition metal-catalyzed reactions involving epoxide ring-opening or rearrangement would be a fertile ground for new discoveries. For example, ruthenium-catalyzed cycloaddition reactions have shown unusual regioselectivity with deuterated substrates, suggesting that the electronic and steric effects of deuterium can steer reaction pathways in unexpected directions. acs.orgacs.org
The study of oxiranyl anions and their carbenoid-like reactivity is another area ripe for exploration. baranlab.org The deuterated chloromethyl group in Oxirane, 2-(chloromethyl-d2)- could influence the formation and subsequent reactions of such species. Understanding these unconventional reactivity patterns will not only deepen our fundamental knowledge of epoxide chemistry but also open up new synthetic possibilities.
Expansion into Interdisciplinary Research Areas
The unique properties of deuterated compounds make them invaluable tools in a wide range of scientific disciplines. Future research on Oxirane, 2-(chloromethyl-d2)- is poised to expand into several interdisciplinary areas.
In the field of materials science , deuterated epoxides can be used as monomers for the synthesis of deuterated polymers and epoxy resins. These materials can be analyzed using techniques like neutron scattering to gain insights into their molecular structure, dynamics, and degradation pathways. This knowledge is crucial for designing more durable and high-performance materials.
In pharmaceutical and life sciences , deuterated compounds are increasingly used to improve the metabolic stability and pharmacokinetic profiles of drugs. While Oxirane, 2-(chloromethyl-d2)- itself is not a therapeutic agent, it can serve as a versatile deuterated building block for the synthesis of more complex, biologically active molecules. Its reactivity allows for the introduction of the deuterated chloromethyl-oxirane moiety into various molecular scaffolds.
In environmental science , deuterated compounds can be used as tracers to study the fate and transport of pollutants. Oxirane, 2-(chloromethyl-d2)- could be used to track the environmental degradation pathways of its non-deuterated counterpart, epichlorohydrin (B41342), which is an important industrial chemical.
Methodological Advancements in Isotopic Analysis and Computational Prediction
The accurate characterization of deuterated compounds is essential for interpreting experimental results. Future research will benefit from and contribute to methodological advancements in isotopic analysis. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones for determining the isotopic enrichment and structural integrity of deuterated compounds. rsc.orgresearchgate.net Future developments could focus on more sensitive and quantitative NMR techniques, such as two- and three-bond isotope shift analysis, to precisely locate the deuterium atoms and probe their influence on the local molecular environment. nih.gov ¹H-NMR and GC-MS analysis are also crucial for the characterization of epoxides and their derivatives. marinelipids.ca
Alongside experimental techniques, computational chemistry will play an increasingly important role in predicting the properties and reactivity of deuterated epoxides. Density functional theory (DFT) and ab initio methods can be used to model reaction mechanisms, calculate kinetic isotope effects, and predict spectroscopic properties. researchgate.netmdpi.comnih.gov Molecular dynamics simulations can provide insights into the behavior of deuterated molecules in complex environments, such as in biological systems or within a polymer matrix. researchgate.net These computational predictions can guide experimental design and help in the interpretation of complex data, accelerating the pace of discovery in the field of deuterated epoxides.
The table below outlines key analytical and computational methods for future research on deuterated epoxides.
| Method | Application | Expected Advancements |
| High-Resolution Mass Spectrometry (HR-MS) | Determination of isotopic enrichment and molecular formula. | Increased accuracy and sensitivity for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of deuterium position. | Development of new pulse sequences for quantifying isotopic purity and measuring long-range isotope effects. |
| Neutron Scattering | Probing the structure and dynamics of deuterated materials. | Application to a wider range of deuterated polymer systems. |
| Computational Chemistry (DFT, ab initio) | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. | Improved accuracy of theoretical models for predicting kinetic isotope effects and reaction pathways. |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of deuterated molecules in complex environments. | Enhanced force fields for accurately modeling deuterated compounds. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing Oxirane,2-(chloromethyl-d2)- with high isotopic purity?
- Methodology : Deuterated analogs of chloromethyl oxirane are typically synthesized via isotopic exchange or by using deuterated precursors. For example, reacting deuterated chloromethylating agents (e.g., CD2Cl2) with epoxide precursors under controlled conditions. Ensure anhydrous environments and catalysts like BF3·Et2O to enhance isotopic incorporation. Post-synthesis, purify via fractional distillation or column chromatography to achieve >98% deuteration .
Q. What safety precautions are critical when handling Oxirane,2-(chloromethyl-d2)- in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS hazard classifications include skin corrosion and severe eye irritation) .
- Ventilation : Use fume hoods to minimize inhalation risks; monitor vapor concentrations with real-time sensors.
- Emergency Protocols : In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What are the key storage conditions to ensure the stability of Oxirane,2-(chloromethyl-d2)- over extended periods?
- Conditions : Store in amber glass bottles under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture or light, which can hydrolyze the epoxide ring or degrade deuterium labeling. Regularly test stability via NMR or GC-MS .
Advanced Research Questions
Q. How can deuterium labeling in Oxirane,2-(chloromethyl-d2)- be utilized to study reaction mechanisms in epoxide ring-opening reactions?
- Application : Use kinetic isotope effect (KIE) studies to probe transition states. For example, compare rates of nucleophilic attacks (e.g., by OH⁻ or amines) on deuterated vs. non-deuterated epoxides. The C-D bond’s slower cleavage rate (vs. C-H) provides insights into bond-breaking steps in SN2 mechanisms .
- Case Study : In ring-opening polymerization, deuterium labeling can track regioselectivity and chain propagation dynamics via ²H NMR .
Q. What analytical techniques are most effective for confirming the deuteration level and structural integrity of Oxirane,2-(chloromethyl-d2)-?
- Techniques :
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 110.05 for C3H4D2ClO+) and isotopic distribution patterns.
- ²H NMR : Detect deuterium incorporation at specific positions (e.g., δ 2.5–3.5 ppm for D-labeled CH2 groups).
- IR Spectroscopy : Identify C-D stretching vibrations (~2100–2200 cm⁻¹) to distinguish from C-H .
Q. How does the presence of deuterium in Oxirane,2-(chloromethyl-d2)- influence its reactivity compared to the non-deuterated analog in nucleophilic substitution reactions?
- Mechanistic Impact : Deuterium’s higher mass reduces zero-point energy, leading to slower reaction kinetics (primary KIE). For instance, in SN2 reactions, the rate decrease (kH/kD ≈ 2–3) confirms a concerted mechanism. Secondary KIEs (e.g., at β-deuterium positions) reveal steric or electronic effects .
Q. What are the primary applications of Oxirane,2-(chloromethyl-d2)- in organic synthesis and materials science?
- Applications :
- Isotopic Tracers : Synthesize deuterated polymers (e.g., epoxy resins) for studying degradation pathways or diffusion properties.
- Pharmaceutical Intermediates : Prepare deuterated analogs of bioactive molecules (e.g., chiral epoxides) to enhance metabolic stability .
- Surface Modification : Use deuterated epoxides to functionalize nanoparticles, enabling precise tracking in imaging studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
